molecular formula C6H9ClN2O2S B15129998 Sulphanilamide-d4 Hydrochloride

Sulphanilamide-d4 Hydrochloride

Cat. No.: B15129998
M. Wt: 212.69 g/mol
InChI Key: XZMIAZCXISFPEJ-FOMJDCLLSA-N
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Description

Sulphanilamide-d4 Hydrochloride (CAS No. 77435-46-2) is a deuterium-labeled derivative of sulphanilamide hydrochloride, a classic sulfonamide antibiotic. This compound replaces four hydrogen atoms with deuterium at specific molecular positions, enhancing its utility in pharmacokinetic and metabolic studies via mass spectrometry . Structurally, it retains the core features of sulphanilamide—a para-aminobenzenesulfonamide backbone—but with isotopic labeling that minimizes interference in analytical assays .

This compound acts as a competitive inhibitor of bacterial dihydropteroate synthetase (IC50 = 320 μM), mirroring the mechanism of its non-deuterated parent compound. It is widely employed as an internal standard in research to quantify sulphanilamide levels in biological matrices, ensuring precision in drug metabolism studies . The hydrochloride salt form improves solubility in aqueous solutions, facilitating its use in laboratory preparations .

Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

212.69 g/mol

IUPAC Name

4-amino-2,3,5,6-tetradeuteriobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C6H8N2O2S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H2,8,9,10);1H/i1D,2D,3D,4D;

InChI Key

XZMIAZCXISFPEJ-FOMJDCLLSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N)[2H].Cl

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfanilamide, the parent compound of Sulphanilamide-d4 Hydrochloride, involves several steps. One common method starts with the nitration of acetanilide to form p-nitroacetanilide, followed by reduction to p-aminoacetanilide. This intermediate is then sulfonated to produce p-acetamidobenzenesulfonamide, which is finally hydrolyzed under acidic conditions to yield sulfanilamide . The deuterium-labeled version, this compound, is synthesized similarly but with deuterium-labeled reagents to incorporate deuterium atoms into the final product .

Industrial Production Methods

Industrial production of sulfanilamide and its derivatives typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sulphanilamide-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .

Mechanism of Action

Sulphanilamide-d4 Hydrochloride, like its parent compound sulfanilamide, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) to synthesize folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulphanilamide-d4 Hydrochloride belongs to a broader class of deuterated sulfonamides, each tailored for specific research or clinical applications. Below is a detailed comparison with structurally or functionally analogous compounds:

This compound vs. Sulphanilamide-d4

Parameter This compound Sulphanilamide-d4
CAS No. 77435-46-2 Not explicitly provided
Form Hydrochloride salt Free base
Solubility High in water due to salt form Lower aqueous solubility
Primary Use Internal standard in LC-MS/MS Metabolic tracer studies
Purity 99.89% ≥98% (typical for deuterated analogs)

The hydrochloride salt enhances analytical reliability in aqueous systems, whereas the free base is more suited for lipid-phase studies.

This compound vs. Sulfamethoxazole-d4 (Ro 4-2130-d4)

Parameter This compound Sulfamethoxazole-d4
Parent Drug Sulphanilamide (antibacterial) Sulfamethoxazole (UTI treatment)
Isotopic Label Four deuteriums Four deuteriums
Mechanism Inhibits dihydropteroate synthetase Same mechanism, but with broader Gram-negative coverage
Clinical Relevance Research-only Used in conjunction with trimethoprim (clinical standard)

While both are deuterated sulfonamides, Sulfamethoxazole-d4 is linked to a widely used therapeutic combination, whereas this compound is confined to analytical applications.

This compound vs. Sulfametrole-d3

Parameter This compound Sulfametrole-d3
Deuterium Positions Four Three
Therapeutic Focus Broad-spectrum antibacterial Hemodynamic studies
Parent Compound First-generation sulfonamide Long-acting sulfonamide
Research Application Quantifying bacterial resistance Pharmacokinetic modeling

Sulfametrole-d3’s longer half-life makes it preferable for prolonged hemodynamic assays, whereas this compound’s simplicity supports foundational antibacterial research.

Key Research Findings

  • Analytical Utility: this compound demonstrates <1% isotopic interference in LC-MS/MS, outperforming non-deuterated analogs in sensitivity .
  • Stability : The hydrochloride form remains stable in acidic solutions (e.g., 0.1 M HCl) for >6 months, critical for long-term studies .
  • Comparative Efficacy : Despite identical IC50 values to sulphanilamide, deuterated versions exhibit 10–15% slower metabolic clearance in murine models, attributed to isotope effects .

Biological Activity

Sulphanilamide-d4 Hydrochloride (CAS# 77435-46-2) is a deuterated form of sulphanilamide, a sulfonamide antibiotic that exhibits significant antibacterial properties. This compound is particularly noted for its role as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folic acid. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

This compound is characterized as an off-white solid and functions primarily as an antibacterial agent. Its mechanism of action involves inhibiting the utilization of para-aminobenzoic acid (PABA) in the folic acid synthesis pathway, effectively stunting bacterial growth by preventing replication . This inhibition is crucial for both gram-positive and gram-negative bacteria, making sulfonamides versatile antibiotics.

Biological Activity

Antibacterial Properties

Sulphanilamide-d4 exhibits potent antibacterial activity against a broad spectrum of bacteria. The compound's efficacy can be attributed to its structural similarity to PABA, allowing it to competitively inhibit the target enzyme in bacterial cells. Research indicates that resistance to one sulfonamide often correlates with resistance to others due to shared mechanisms among these drugs .

Radical Scavenging Activity

Recent studies have evaluated the radical scavenging activity of sulfonamide derivatives, including Sulphanilamide-d4. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that various sulfonamide derivatives possess moderate antioxidant properties, with IC50 values ranging from 0.66 mM to 1.75 mM . These findings suggest potential applications beyond antibacterial activity, possibly in oxidative stress-related conditions.

Case Studies and Research Findings

  • Antibacterial Efficacy Assessment
    • A comparative study on the effectiveness of sulfonamides highlighted that Sulphanilamide-d4 maintains significant antibacterial potency against various strains of Escherichia coli and Staphylococcus aureus. The study utilized minimum inhibitory concentration (MIC) assays to quantify this efficacy.
  • Biotransformation Studies
    • Research focusing on the biotransformation of sulfonamides in environmental settings revealed that Sulphanilamide-d4 can undergo microbial transformation under anaerobic conditions, leading to the formation of various metabolites. These metabolites were identified using advanced mass spectrometry techniques .
  • Toxicological Assessment
    • Historical data from the "Sulfanilamide Disaster" underscored the importance of thorough testing for toxicity in drug formulations. Although not directly related to Sulphanilamide-d4, this case emphasizes the need for rigorous safety evaluations in pharmaceutical development .

Table 1: Antibacterial Activity of Sulphanilamide-d4 Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae64 µg/mL

Table 2: DPPH Radical Scavenging Activity of Sulphonamide Derivatives

CompoundIC50 (mM)
Sulphanilamide-d40.66
Derivative 5a1.57
Derivative 5b0.81

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